Ethyl 2-(4-acetylphenoxy)isonicotinate

描述

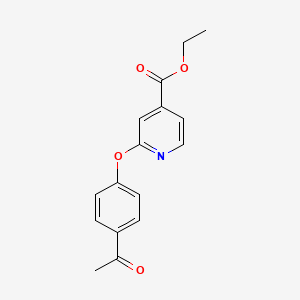

Structure

2D Structure

属性

IUPAC Name |

ethyl 2-(4-acetylphenoxy)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-3-20-16(19)13-8-9-17-15(10-13)21-14-6-4-12(5-7-14)11(2)18/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQLJBMXBMKFIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)OC2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101184709 | |

| Record name | 4-Pyridinecarboxylic acid, 2-(4-acetylphenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101184709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415719-67-3 | |

| Record name | 4-Pyridinecarboxylic acid, 2-(4-acetylphenoxy)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarboxylic acid, 2-(4-acetylphenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101184709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Ethyl 2-(4-acetylphenoxy)isonicotinate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing data from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 273.29 g/mol

The compound features an isonicotinate core, which is known for its diverse biological activities, including anti-inflammatory and analgesic effects.

1. Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives of isonicotinate have been shown to act as antagonists of the prostaglandin E2 receptor, which plays a crucial role in mediating inflammation and pain responses .

- Mechanism of Action : The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases such as arthritis and colitis.

2. Anticancer Activity

Studies exploring the anticancer potential of isonicotinate derivatives suggest that they can induce apoptosis in cancer cells. This compound may enhance the efficacy of chemotherapeutic agents by modulating pathways involved in cell proliferation and survival .

- Cell Lines Tested : In vitro studies have utilized various cancer cell lines to assess the cytotoxic effects of the compound, demonstrating promising results in inhibiting cell growth at low concentrations.

Case Study 1: Anti-inflammatory Effects

A study published in PubMed highlighted that certain isonicotinate derivatives significantly suppressed inflammatory responses in mouse models. The study reported a reduction in edema and inflammatory markers when treated with this compound compared to control groups .

Case Study 2: Anticancer Activity

In another investigation, researchers evaluated the effects of this compound on prostate cancer cells. The findings indicated that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemopreventive agent .

Data Table: Biological Activity Summary

相似化合物的比较

Alkyl/Aryl-Substituted Derivatives

- Ethyl 2-(1-phenylethyl)isonicotinate (75): Synthesized via NaF-mediated heteroarylation of ethylbenzene with ethyl isonicotinate (74), yielding 74% . The phenylethyl group enhances lipophilicity compared to the acetylphenoxy substituent, which may affect bioavailability in drug design.

- Ethyl 2-(chloromethyl)isonicotinate: Features a reactive chloromethyl group, enabling further functionalization (e.g., nucleophilic substitution). Its molecular weight (199.63 g/mol) is lower than Ethyl 2-(4-acetylphenoxy)isonicotinate due to the absence of the acetylphenoxy moiety .

Phenoxy-Modified Derivatives

- Ethyl 2-(3-aminophenoxy)isonicotinate: The amino group introduces nucleophilic character, contrasting with the acetyl group’s electrophilic nature. This compound is listed with multiple suppliers, indicating broader synthetic accessibility .

- Ethyl 2-(4-formylphenoxy)isonicotinate: The formyl group offers a site for condensation reactions (e.g., Schiff base formation), unlike the acetyl group’s ketone functionality. Purity is reported at 95% .

Ester Group Variations

- Methyl isonicotinate : Demonstrates higher basicity (pKa = 3.38) compared to methyl nicotinate (pKa = 3.23), attributed to electronic effects of the ester group’s position on the pyridine ring . Ethyl esters (e.g., ethyl isonicotinate) generally exhibit slower evaporation rates than methyl analogs due to increased molecular weight .

Functional and Reactivity Comparisons

Cocrystal Formation

Ethyl isonicotinate and its homologues (e.g., methyl isonicotinate) form cocrystals with high structural fidelity, as their similar molecular frameworks align with coformer compatibility. This contrasts with pyrazine derivatives, which rely on distinct π-π interactions .

Data Tables

Table 1: Structural and Physical Properties

Table 2: Reactivity and Performance in Reactions

Key Research Findings and Contradictions

- Basicity and Evaporation : Ethyl isonicotinate’s basicity (unreported) likely falls between methyl nicotinate (pKa = 3.23) and methyl isonicotinate (pKa = 3.38), influencing its salt formation and evaporation rates in pest attractants .

- Reactivity Trade-offs: While this compound’s acetyl group may stabilize intermediates, it could hinder reactions requiring electrophilic sites, as seen in trifluoromethylation inhibition by ethyl isonicotinate .

- Synthetic Accessibility: Derivatives like Ethyl 2-(3-aminophenoxy)isonicotinate are more readily available, suggesting that functional group choice impacts commercial viability .

准备方法

Synthesis of Ethyl 2-acetylisonicotinate as a Precursor

Ethyl 2-acetylisonicotinate, a closely related compound, is synthesized by the acetylation of ethyl isonicotinate using paraldehyde as the acetyl source under oxidative conditions. The reaction employs tert-butyl hydroperoxide as the oxidant, ferrous(II) sulfate heptahydrate as the catalyst, and trifluoroacetic acid as the acid catalyst in acetonitrile solvent. The mixture is refluxed for approximately 4 hours, followed by workup involving solvent removal, neutralization, extraction with chloroform, drying over magnesium sulfate, filtration, concentration, and purification by silica gel column chromatography using petroleum ether and ethyl acetate (13:1) as eluent. This method yields Ethyl 2-acetylisonicotinate in about 62% yield as a white solid.

| Parameter | Details |

|---|---|

| Starting materials | Ethyl isonicotinate, paraldehyde |

| Catalyst | FeSO4·7H2O (ferrous sulfate heptahydrate) |

| Oxidant | tert-butyl hydroperoxide (t-BuOOH) |

| Acid catalyst | Trifluoroacetic acid (TFA) |

| Solvent | Acetonitrile (CH3CN) |

| Reaction temperature | Reflux (~82°C for acetonitrile) |

| Reaction time | 4 hours |

| Workup | Neutralization, chloroform extraction, drying, chromatography |

| Yield | 62% |

Esterification of Nicotinic Acid to Ethyl Nicotinate

Ethyl nicotinate, another structurally related ester, is prepared via esterification of nicotinic acid with absolute ethanol using a solid acid catalyst in toluene as the solvent. The reaction is conducted at 50–65°C under stirring for 3–6 hours, followed by reflux to remove water by azeotropic distillation. The solid acid catalyst (HND230) is recovered by filtration, and toluene is reclaimed by vacuum distillation. This method achieves high purity (GC purity >99%) and yields up to 98%, with the advantage of catalyst recyclability and reduced wastewater generation, making it suitable for large-scale industrial synthesis.

| Parameter | Details |

|---|---|

| Starting materials | Nicotinic acid, absolute ethanol |

| Catalyst | HND230 solid acid catalyst |

| Solvent | Toluene |

| Reaction temperature | 50–65°C (stirring), then reflux |

| Reaction time | 3–6 hours stirring + reflux dehydration |

| Workup | Filtration of catalyst, vacuum distillation of toluene |

| Yield | 96–98% |

| Purity | GC: 99.2–99.7% |

Detailed Analysis of Preparation Methods

Oxidative Acetylation Approach

The synthesis of Ethyl 2-acetylisonicotinate via oxidative acetylation is notable for its use of a mild oxidant system (tert-butyl hydroperoxide) and a ferrous catalyst that facilitates acetyl group introduction from paraldehyde. The trifluoroacetic acid acts both as a proton source and stabilizer for the intermediate species. The reaction proceeds in acetonitrile, a polar aprotic solvent that supports the oxidation process and solubilizes reactants effectively.

This method's advantages include:

- Moderate reaction temperature (reflux in acetonitrile),

- Use of commercially available reagents,

- Reasonable yield (62%),

- Purification via standard chromatographic techniques.

Limitations include the necessity for careful control of oxidation conditions to prevent over-oxidation and the use of relatively expensive reagents like trifluoroacetic acid.

Solid Acid Catalyzed Esterification

The esterification of nicotinic acid to ethyl nicotinate using a solid acid catalyst (HND230) in toluene offers an environmentally friendly and industrially scalable route. The solid acid catalyst can be recovered and reused, reducing waste and cost. The process involves:

- Stirring at moderate temperatures (50–65°C) to promote ester bond formation,

- Refluxing to remove water azeotropically, driving the equilibrium toward ester formation,

- Filtration to recover catalyst,

- Vacuum distillation to reclaim solvent.

This method results in high yield and purity with minimal wastewater production, addressing the environmental concerns associated with traditional sulfuric acid-catalyzed esterifications.

Summary Table of Key Preparation Parameters

| Compound | Methodology | Key Reagents & Catalysts | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Ethyl 2-acetylisonicotinate | Oxidative acetylation | Ethyl isonicotinate, paraldehyde, FeSO4·7H2O, t-BuOOH, TFA | Acetonitrile | Reflux (~82) | 4 | 62 | Requires chromatographic purification |

| Ethyl nicotinate | Solid acid catalyzed esterification | Nicotinic acid, absolute ethanol, HND230 solid acid catalyst | Toluene | 50–65 | 3–6 + reflux | 96–98 | Catalyst recyclable, environmentally friendly |

| Ethyl 2-(4-acetylphenoxy)isonicotinate | Proposed nucleophilic substitution | Ethyl 2-hydroxyisonicotinate, 4-acetylphenol, base catalyst | Polar aprotic solvents (DMF/DMSO) | 50–100 | Variable | Not reported | Requires optimization and purification |

常见问题

Q. What are the recommended synthetic routes for Ethyl 2-(4-acetylphenoxy)isonicotinate, and how can reaction efficiency be optimized?

- Methodological Answer : this compound can be synthesized via coupling reactions involving phenolic derivatives and isonicotinate esters. For example, heteroarylation protocols using alkyl bromides (e.g., ethyl 2-(bromomethyl)acrylate) and sodium fluoride (NaF) as a base have been effective for similar isonicotinate derivatives, achieving yields up to 74% . Optimization should focus on:

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer : Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and ester functionality .

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identify carbonyl (C=O) and ether (C-O-C) stretches between 1650–1750 cm and 1200–1300 cm, respectively .

- Elemental Analysis : Validate empirical formula consistency, particularly for nitrogen and oxygen content .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : While direct safety data for this compound is limited, analogous esters require:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors .

- Spill Management : Avoid dust generation; use inert absorbents (e.g., vermiculite) for cleanup .

- Storage : Keep at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can coordination complexes derived from this compound be utilized in catalytic applications such as dye degradation?

- Methodological Answer : Transition metal complexes (e.g., Cd(II) or Co(II)) with isonicotinate ligands exhibit catalytic activity. For example:

- Synthesis : React this compound with metal nitrates and thiocyanate in methanol/water to form coordination polymers .

- Application : Test catalytic efficiency in dye degradation (e.g., Acid Blue 92) under UV light, monitoring absorbance changes at nm .

- Mechanistic Insight : Metal centers facilitate electron transfer, breaking azo bonds in dyes .

Q. What mechanistic insights explain the challenges in trifluoromethylation reactions involving ethyl isonicotinate derivatives?

- Methodological Answer : Trifluoromethylation via electron donor-acceptor (EDA) complexes may stall due to:

- Intermediate trapping : Ethyl N-(trifluoroacetoxy)pyridinium-4-carboxylate can undergo nucleophilic attack, forming trifluoroacetylated side products instead of desired adducts .

- Inhibitory byproducts : Excess ethyl isonicotinate N-oxide (≥2 equiv) promotes unproductive EDA complexes, reducing yields .

- Mitigation : Optimize stoichiometry (≤1 equiv donor) and use nitromethane as a solvent to stabilize radicals .

Q. How does the stability of this compound under varying thermal and photolytic conditions impact experimental design?

- Methodological Answer : Stability studies should include:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., ~200–250°C for similar coordination polymers) .

- Photolytic Testing : Expose to UV/visible light (e.g., 450 nm laser) to assess photostability and byproduct formation .

- Data Interpretation : Correlate stability with substituent effects; acetylphenoxy groups may enhance thermal resistance but increase photosensitivity .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。